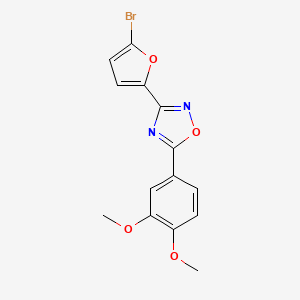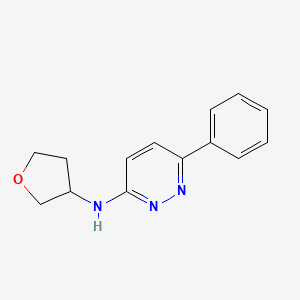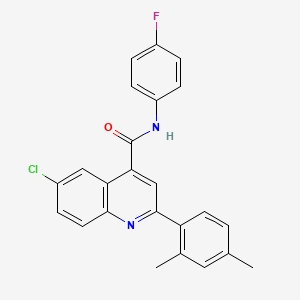
3-(5-bromo-2-furyl)-5-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(5-bromo-2-furyl)-5-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is a heterocyclic organic compound that contains an oxadiazole ring and two aromatic rings, making it an interesting compound for researchers to study. In
Mécanisme D'action
The mechanism of action of 3-(5-bromo-2-furyl)-5-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole is not yet fully understood. However, it has been suggested that this compound may exert its anticancer activity by inhibiting the growth and proliferation of cancer cells through the induction of apoptosis. Additionally, this compound may also act as an inhibitor of tubulin polymerization, which is essential for cell division.
Biochemical and Physiological Effects:
Studies have shown that 3-(5-bromo-2-furyl)-5-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole exhibits potent anticancer activity against a wide range of cancer cell lines. This compound has also been found to exhibit insecticidal activity against various insect species. Additionally, this compound has been studied for its potential use as a photosensitizer in photodynamic therapy, where it has been found to be effective in killing cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 3-(5-bromo-2-furyl)-5-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole in lab experiments is its potent anticancer activity. This compound has been found to be effective against a wide range of cancer cell lines, making it a promising candidate for the development of new anticancer drugs. However, one of the limitations of using this compound in lab experiments is its relatively low solubility in aqueous solutions, which can make it difficult to work with.
Orientations Futures
There are many future directions for research on 3-(5-bromo-2-furyl)-5-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole. One of the most promising areas of research is the development of new anticancer drugs based on this compound. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential use as an insecticide and as a photosensitizer in photodynamic therapy. Finally, future research should focus on improving the synthesis method of this compound to increase the yield and purity of the final product.
Méthodes De Synthèse
The synthesis of 3-(5-bromo-2-furyl)-5-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole is a multi-step process that involves the reaction of 3,4-dimethoxybenzaldehyde with hydrazine hydrate to form 3,4-dimethoxybenzohydrazide. The resulting compound is then reacted with 5-bromo-2-furoic acid to form 3-(5-bromo-2-furyl)-5-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole. This synthesis method has been optimized over the years to improve the yield and purity of the final compound.
Applications De Recherche Scientifique
3-(5-bromo-2-furyl)-5-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole has been studied extensively for its potential applications in various fields of scientific research. One of the most promising applications of this compound is in the field of medicinal chemistry, where it has been found to exhibit potent anticancer activity. Additionally, this compound has also been studied for its potential use as an insecticide and as a photosensitizer in photodynamic therapy.
Propriétés
IUPAC Name |
3-(5-bromofuran-2-yl)-5-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11BrN2O4/c1-18-9-4-3-8(7-11(9)19-2)14-16-13(17-21-14)10-5-6-12(15)20-10/h3-7H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPGPGKPKHINRAW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NC(=NO2)C3=CC=C(O3)Br)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11BrN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(5-Bromofuran-2-yl)-5-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(4-chlorophenyl)-5-[4-(dimethylamino)benzylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B5971346.png)
![N-[3-(1,3-benzothiazol-2-yl)-4-chlorophenyl]propanamide](/img/structure/B5971349.png)

![3-[2-(1-cyclohexen-1-yl)ethyl]-2-mercapto-6-methylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5971365.png)
![3-(3-methylphenyl)-N-[1-(2-pyridinyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]-1H-pyrazole-4-carboxamide](/img/structure/B5971369.png)
![1-[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]hydrazinecarboxamide](/img/structure/B5971378.png)
![2-[4-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-1-(4-methylbenzyl)-2-piperazinyl]ethanol](/img/structure/B5971386.png)
![2-[3-({3-[methyl(2-phenylethyl)amino]-1-piperidinyl}methyl)phenoxy]ethanol](/img/structure/B5971405.png)
![N'-[1-(2,4-dihydroxyphenyl)ethylidene]-2-furohydrazide](/img/structure/B5971411.png)
![2-[4-[(4-isopropyl-1,3-thiazol-2-yl)methyl]-1-(4-methoxy-2,3-dimethylbenzyl)-2-piperazinyl]ethanol](/img/structure/B5971416.png)
![{1-[3-(dimethylamino)benzoyl]-3-piperidinyl}(3-isopropoxyphenyl)methanone](/img/structure/B5971433.png)
![N-(1,4-dioxan-2-ylmethyl)-5-[(3-fluorophenoxy)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B5971437.png)
![3-({3-[2-(2-methylphenyl)ethyl]-1-piperidinyl}sulfonyl)pyridine](/img/structure/B5971443.png)
